3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one
Overview
Description
3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one is a heterocyclic organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving 5,5-dimethyl-3-(arylamino)cyclohex-2-enones with phenylglyoxal monohydrate and substituted anilines in water at room temperature has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalysts and optimization of reaction conditions, are likely applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, its derivatives may inhibit certain enzymes or receptors, thereby exerting their biological activities .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydroindole: Known for its easy aromatization and use as an intermediate in indole synthesis.
N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide: Another related compound with different functional groups.
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate: A similar compound with an additional ethyl ester group.
Uniqueness
3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one is unique due to its specific structure and the presence of a methyl group at the 3-position. This structural feature can influence its reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-methyl-2,5,6,7-tetrahydroisoindol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-9-7(5-10-6)3-2-4-8(9)11/h5,10H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJHBXQJPYLKCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN1)CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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